molecular formula C11H12BrNO3 B11945191 5-[(3-Bromophenyl)amino]-5-oxopentanoic acid

5-[(3-Bromophenyl)amino]-5-oxopentanoic acid

Cat. No.: B11945191
M. Wt: 286.12 g/mol
InChI Key: ACFLDQOOOHHHOZ-UHFFFAOYSA-N
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Description

5-[(3-Bromophenyl)amino]-5-oxopentanoic acid is an organic compound that features a brominated phenyl group attached to an amino group, which is further connected to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Bromophenyl)amino]-5-oxopentanoic acid typically involves the reaction of 3-bromoaniline with glutaric anhydride. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Bromophenyl)amino]-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the brominated phenyl group to a phenyl group or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of phenyl derivatives or other reduced forms.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-[(3-Bromophenyl)amino]-5-oxopentanoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand the interaction of brominated compounds with biological systems.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(3-Bromophenyl)amino]-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid
  • 5-[(3-Fluorophenyl)amino]-5-oxopentanoic acid
  • 5-[(3-Iodophenyl)amino]-5-oxopentanoic acid

Uniqueness

5-[(3-Bromophenyl)amino]-5-oxopentanoic acid is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and interaction with biological targets. Bromine’s size and electronegativity can lead to different chemical and biological properties compared to its chloro, fluoro, and iodo analogs.

Properties

Molecular Formula

C11H12BrNO3

Molecular Weight

286.12 g/mol

IUPAC Name

5-(3-bromoanilino)-5-oxopentanoic acid

InChI

InChI=1S/C11H12BrNO3/c12-8-3-1-4-9(7-8)13-10(14)5-2-6-11(15)16/h1,3-4,7H,2,5-6H2,(H,13,14)(H,15,16)

InChI Key

ACFLDQOOOHHHOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)CCCC(=O)O

Origin of Product

United States

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